Cas no 2091299-42-0 ((2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine)

(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine is a chiral amine derivative featuring a fluoro-substituted indole core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting serotonin-related pathways. The (2S) configuration ensures enantiomeric purity, which is critical for selective receptor interactions. The 6-fluoro substitution enhances metabolic stability and binding affinity, while the butan-2-amine side chain provides flexibility for further functionalization. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly for CNS-targeted therapies. Its well-defined stereochemistry and functional group compatibility make it suitable for rigorous structure-activity relationship studies.
(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine structure
2091299-42-0 structure
Product name:(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine
CAS No:2091299-42-0
MF:C12H15FN2
MW:206.259306192398
CID:5267183

(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine
    • CID 28806557
    • Inchi: 1S/C12H15FN2/c1-8(14)2-3-9-7-15-12-6-10(13)4-5-11(9)12/h4-8,15H,2-3,14H2,1H3/t8-/m0/s1
    • InChI Key: GVZVJUWYEXHMDA-QMMMGPOBSA-N
    • SMILES: FC1C=CC2=C(C=1)NC=C2CC[C@H](C)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Topological Polar Surface Area: 41.8
  • XLogP3: 2.7

(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-362548-0.1g
(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine
2091299-42-0 95.0%
0.1g
$1384.0 2025-03-18
Enamine
EN300-362548-0.5g
(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine
2091299-42-0 95.0%
0.5g
$1509.0 2025-03-18
Enamine
EN300-362548-0.25g
(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine
2091299-42-0 95.0%
0.25g
$1447.0 2025-03-18
Enamine
EN300-362548-2.5g
(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine
2091299-42-0 95.0%
2.5g
$3080.0 2025-03-18
Enamine
EN300-362548-0.05g
(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine
2091299-42-0 95.0%
0.05g
$1320.0 2025-03-18
Enamine
EN300-362548-1.0g
(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine
2091299-42-0 95.0%
1.0g
$1572.0 2025-03-18
Enamine
EN300-362548-5.0g
(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine
2091299-42-0 95.0%
5.0g
$4557.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01080328-1g
(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine
2091299-42-0 95%
1g
¥7840.0 2023-03-31
Enamine
EN300-362548-10.0g
(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine
2091299-42-0 95.0%
10.0g
$6758.0 2025-03-18

(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine Related Literature

Additional information on (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine

Research Brief on (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine (CAS: 2091299-42-0): Recent Advances and Applications

The compound (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine (CAS: 2091299-42-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery. The compound's unique structural features, including the fluorinated indole moiety and chiral amine, make it a promising candidate for targeting neurological and psychiatric disorders.

Recent studies have highlighted the compound's interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood regulation and cognitive function. A 2023 study published in Journal of Medicinal Chemistry demonstrated that (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine exhibits high affinity and selectivity for these receptors, with potential applications in treating depression and anxiety disorders. The fluorination at the 6-position of the indole ring was found to enhance metabolic stability and blood-brain barrier permeability, addressing key challenges in CNS drug development.

In addition to its neurological applications, this compound has shown promise in oncology research. A preclinical study reported in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine exhibit potent inhibitory effects on specific kinase pathways involved in tumor progression. The chiral center at the 2-position appears crucial for this activity, underscoring the importance of stereochemistry in drug design. These findings open new avenues for developing targeted cancer therapies with improved specificity.

The synthetic routes to (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine have been optimized in recent years, with several research groups reporting high-yield, enantioselective methods. A 2024 publication in Organic Process Research & Development described a scalable asymmetric synthesis using chiral auxiliaries, achieving >99% enantiomeric excess. This advancement addresses previous challenges in producing the compound at scale while maintaining optical purity, which is critical for pharmaceutical applications. Process analytical technology (PAT) was employed to ensure consistent quality, reflecting the growing integration of advanced manufacturing approaches in chemical biology.

Looking forward, the unique properties of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine position it as a valuable scaffold for further drug discovery efforts. Its dual potential in CNS disorders and oncology, combined with improved synthetic accessibility, makes this compound particularly noteworthy for medicinal chemists. Future research directions may include exploration of prodrug strategies to enhance bioavailability and investigations into its potential anti-inflammatory properties. As the understanding of its molecular targets expands, this compound may serve as a foundation for developing novel therapeutics with improved efficacy and safety profiles.

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